Acetic acid;oxolan-3-ylmethanol
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Overview
Description
Acetic acid;oxolan-3-ylmethanol is a chemical compound that combines the properties of acetic acid and oxolan-3-ylmethanol. Acetic acid is a well-known organic acid with the chemical formula CH₃COOH, commonly used in various industrial and household applications. Oxolan-3-ylmethanol, on the other hand, is an alcohol derivative with a tetrahydrofuran ring structure. The combination of these two components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;oxolan-3-ylmethanol typically involves the esterification of acetic acid with oxolan-3-ylmethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of acetic acid and oxolan-3-ylmethanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;oxolan-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group in oxolan-3-ylmethanol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group in oxolan-3-ylmethanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the alcohol group can yield oxolan-3-ylmethanal or oxolan-3-ylmethanoic acid.
Reduction: Reduction can produce various alcohol derivatives depending on the specific conditions and reagents used.
Substitution: Substitution reactions can result in the formation of halogenated or aminated derivatives of oxolan-3-ylmethanol.
Scientific Research Applications
Acetic acid;oxolan-3-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;oxolan-3-ylmethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the specific conditions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household applications.
Oxolan-3-ylmethanol: An alcohol derivative with a tetrahydrofuran ring structure, used in organic synthesis and as a solvent.
Uniqueness
Acetic acid;oxolan-3-ylmethanol combines the properties of both acetic acid and oxolan-3-ylmethanol, resulting in a compound with unique chemical and physical characteristics. Its ability to undergo various chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound for further study and development.
Properties
CAS No. |
78386-41-1 |
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Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
acetic acid;oxolan-3-ylmethanol |
InChI |
InChI=1S/C5H10O2.C2H4O2/c6-3-5-1-2-7-4-5;1-2(3)4/h5-6H,1-4H2;1H3,(H,3,4) |
InChI Key |
RUCBKDYEBBGWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1COCC1CO |
Origin of Product |
United States |
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